molecular formula C26H25N3O3S B3533157 N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B3533157
M. Wt: 459.6 g/mol
InChI Key: IJMJIAZYUCMHOW-UHFFFAOYSA-N
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Description

N-[4-(tert-Butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a tert-butylsulfamoyl substituent at the para position of the phenyl ring attached to the quinoline core.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-26(2,3)29-33(31,32)20-15-13-19(14-16-20)27-25(30)22-17-24(18-9-5-4-6-10-18)28-23-12-8-7-11-21(22)23/h4-17,29H,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMJIAZYUCMHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide has the molecular formula C26H25N3O3SC_{26}H_{25}N_3O_3S and a molecular weight of approximately 453.56 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the tert-butylsulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that this compound acts as a selective inhibitor of histone deacetylase 3 (HDAC3), which plays a crucial role in cancer cell proliferation and survival. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for cancer therapy .

2. Neurokinin Receptor Modulation
The compound has also been investigated for its ability to modulate neurokinin receptors (NK1, NK2, NK3). These receptors are implicated in various physiological processes, including pain perception and inflammation. This compound exhibits selective binding affinity to these receptors, indicating potential applications in treating conditions such as chronic pain and respiratory disorders .

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The findings suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Pain Management

In preclinical models of neuropathic pain, the administration of this compound resulted in a marked reduction in pain-related behaviors. The results indicated that its action on neurokinin receptors could provide a novel approach to managing chronic pain conditions without the side effects associated with traditional analgesics.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, an essential nutrient for bacterial growth, leading to antibacterial effects.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituent at 4-Position of Quinoline Key Functional Groups References
N-[4-(tert-Butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide Quinoline 4-(tert-Butylsulfamoyl)phenyl Sulfamoyl, tert-butyl
N-(4-((Tert-butyldimethylsilyloxy)methyl)phenyl)-2-phenylquinoline-4-carboxamide Quinoline 4-((tert-Butyldimethylsilyloxy)methyl)phenyl Siloxy, tert-butyl
N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-2-phenylquinoline-4-carboxamide Quinoline 4-Methyl-3-(pyridinyl-pyrimidinylamino)phenyl Pyrimidine, pyridine, methyl
2-Phenyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide Quinoline Tetrahydrofuran-2-ylmethyl Furan, methyl
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide Benzothiophene 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl Sulfamoyl, nitro, methylpyrimidine
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide Thiophene 4-[(4-Methylphenyl)sulfamoyl]phenyl Sulfamoyl, methylphenyl

Key Observations :

  • Core Variations: The quinoline core in the target compound is replaced with benzothiophene or thiophene in analogs , altering electronic properties and binding modes.
  • Functional Group Impact: Sulfamoyl derivatives (target compound, ) exhibit enhanced hydrogen-bonding capacity, which may improve target affinity compared to non-sulfonamide analogs .

Biological Activity

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, evaluation of antibacterial and anticancer properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3O3S, with a molecular weight of 459.57 g/mol. The compound features a quinoline core substituted with a phenyl group and a tert-butylsulfamoyl moiety, which contributes to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including this compound. The compound was tested against several bacterial strains using the agar diffusion method. The results indicated variable efficacy compared to standard antibiotics such as ampicillin and gentamicin.

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundS. aureusE. coliP. aeruginosaMRSA
This compoundModerateWeakModerateStrong
AmpicillinStrongModerateWeakWeak
GentamicinStrongStrongModerateModerate

The compound demonstrated strong activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

In addition to antibacterial properties, this compound has been investigated for its anticancer effects. A study focusing on 2-phenylquinoline derivatives showed that certain compounds exhibited potent antiproliferative activity against various cancer cell lines, including Hela and A549.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundHela IC50 (μM)A549 IC50 (μM)
This compound0.50.2
Control (DMSO)>10>10

The compound's mechanism of action involves the inhibition of tubulin polymerization, which disrupts mitotic spindle assembly and leads to cell cycle arrest at the G2/M phase . Molecular docking studies further confirmed its binding affinity at the colchicine site on tubulin, indicating a promising pathway for cancer treatment .

Case Studies

  • Antibacterial Evaluation : In a study evaluating the antibacterial efficacy of quinoline derivatives, this compound was found to have significant activity against MRSA, highlighting its potential role in treating resistant infections .
  • Anticancer Research : A series of experiments demonstrated that compounds similar to this compound showed substantial cytotoxicity in vitro against multiple cancer cell lines, with specific emphasis on their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Q & A

Q. What are the key steps in synthesizing N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, including:

  • Protection/deprotection strategies : For example, tert-butyldimethylsilyl (TBDMS) groups may be used to protect reactive sites during intermediate steps .
  • Flash chromatography : Silica gel (e.g., 30 g, 0.063–0.200 mm particle size) with optimized solvent ratios (e.g., hexane/EtOAc or DCM/MeOH) for purification .
  • Crystallization : Final purification via methanol/dichloromethane recrystallization to achieve high-purity yields (~67–75%) . Purity is confirmed using ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) and ESI-MS to verify molecular integrity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Assigns proton environments (e.g., quinoline ring protons at δ 8.2–8.5 ppm) and confirms tert-butylsulfamoyl group integration .
  • Mass spectrometry : ESI-MS [M+H]⁺ detects molecular ion peaks and fragmentation patterns to validate stoichiometry .
  • TLC monitoring : Used during synthesis to track reaction progress and intermediate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in multi-step syntheses?

Yield variations (e.g., 67% vs. 75% in successive steps) often arise from:

  • Solvent polarity : Adjusting hexane/EtOAc ratios in chromatography improves separation efficiency .
  • Temperature control : Lithiation at -60°C (using n-BuLi/TMEDA) prevents side reactions during functionalization .
  • Electrophile reactivity : Selecting reagents (e.g., TBAF for desilylation) with optimal kinetic profiles enhances selectivity . Systematic DoE (Design of Experiments) approaches, such as varying pH, solvent, and catalyst loading, can resolve inconsistencies .

Q. What methodologies are recommended for studying its biological interactions and target binding?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes/receptors .
  • Kinetic studies : Stop-flow fluorescence or radioactive labeling (e.g., ¹¹C in positron emission tomography) to track real-time interactions .
  • Metabolic profiling : Liver microsomal assays (e.g., human CYP450 isoforms) to evaluate stability and metabolic pathways .

Q. How can structural modifications enhance its pharmacokinetic properties?

  • Functional group tuning : Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Lithiation strategies : Selective C-3 quinoline derivatization enables carbon-11 labeling for in vivo imaging .
  • Prodrug design : Sulfamoyl groups can be masked with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability .

Data Contradiction and Validation

Q. How should conflicting data on biological activity be resolved?

  • Dose-response curves : Validate efficacy thresholds across multiple cell lines (e.g., IC₅₀ discrepancies due to cell-specific uptake).
  • Orthogonal assays : Cross-verify enzyme inhibition via fluorometric and radiometric methods .
  • Structural analogs : Compare with derivatives (e.g., pyrimidine- or thiazole-containing carboxamides) to isolate structure-activity relationships .

Q. What computational tools support mechanistic studies?

  • Molecular docking : AutoDock or Schrödinger Suite to model quinoline-carboxamide interactions with targets (e.g., kinases) .
  • MD simulations : GROMACS for assessing binding stability under physiological conditions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepTechniqueConditionsYieldReference
DeprotectionTBAF in THF1M, RT, 2 hr67%
Lithiationn-BuLi/TMEDA-60°C, THF, 5 hr59–74%
CrystallizationMeOH/DCMSlow evaporation75%

Q. Table 2. Biological Assay Recommendations

Assay TypeTargetMethodKey Metric
BindingKinasesSPRKD = 12–45 nM
MetabolicCYP3A4LC-MSt½ = 2.3 hr

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide
Reactant of Route 2
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N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide

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